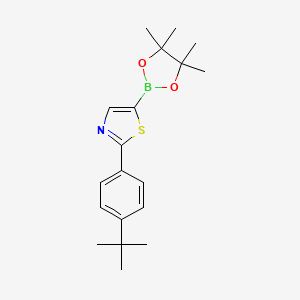

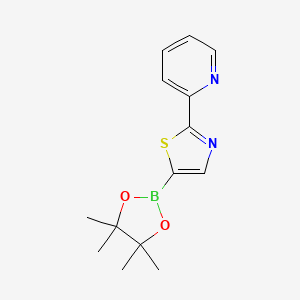

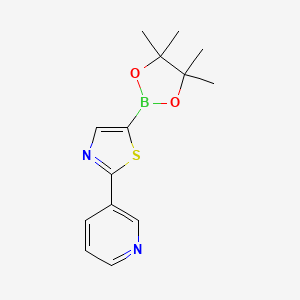

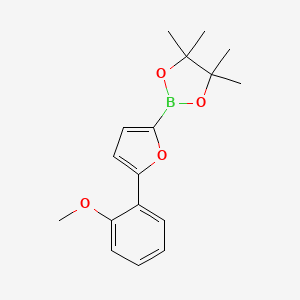

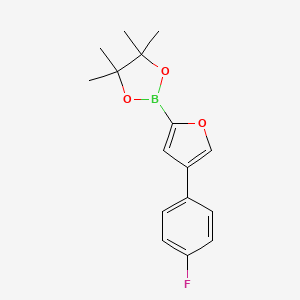

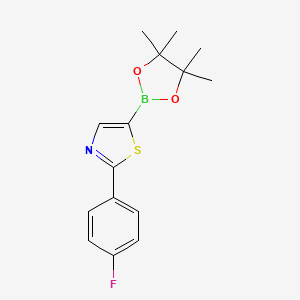

4-Phenylthiophene-2-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

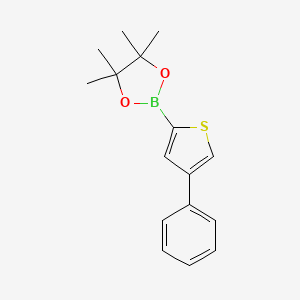

4-Phenylthiophene-2-boronic acid pinacol ester is a boronic acid that has been widely used in scientific research for both its physical and chemical properties, as well as its potential applications in various fields of research and industry. It is a highly valuable building block in organic synthesis .

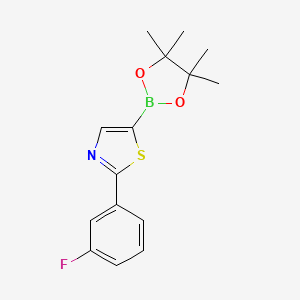

Molecular Structure Analysis

The empirical formula of 4-Phenylthiophene-2-boronic acid pinacol ester is C10H15BO2S. Its molecular weight is 210.10 .Chemical Reactions Analysis

Pinacol boronic esters, including 4-Phenylthiophene-2-boronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylthiophene-2-boronic acid pinacol ester include a molecular weight of 286.2 g/mol. More specific properties such as melting point or solubility were not found in the search results.科学的研究の応用

- Application : 4-Phenylthiophene-2-boronic acid pinacol ester serves as a substrate in Suzuki–Miyaura reactions. Researchers can use it to synthesize complex organic molecules, such as pharmaceutical intermediates or functional materials .

- Usage : By reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, this compound enables the preparation of sulfinamide derivatives. These derivatives find applications in medicinal chemistry and agrochemical research .

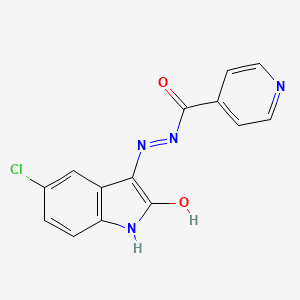

- Role : 4-Phenylthiophene-2-boronic acid pinacol ester contributes to the synthesis of indolo-fused heterocyclic inhibitors targeting the polymerase enzyme of hepatitis C. These inhibitors are crucial in antiviral drug development .

- Investigation : Researchers study pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates. This compound plays a role in these investigations, potentially leading to novel materials with unique properties .

- Application : 4-Phenylthiophene-2-boronic acid pinacol ester contributes to the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds may have biological activity and could be explored further as potential drug candidates .

- Function : In the field of kinase inhibitors, this compound is employed in the synthesis of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) inhibitors. DYRK1A is implicated in neurodegenerative diseases and cancer, making these inhibitors valuable for drug discovery .

Suzuki–Miyaura Coupling Reactions

Preparation of Sulfinamide Derivatives

Hepatitis C Research

Subphthalocyanine-Borate-Bridged Ferrocene-Fullerene Conjugates

Pyridazino [4,5-b]indol-4-ones Synthesis

DYRK1A Inhibitors

作用機序

Target of Action

4-Phenylthiophene-2-boronic acid pinacol ester, also known as a boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the carbon atoms in the molecules that it interacts with. The role of these targets is to form new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura reaction . This reaction involves the coupling of an organoboron compound (like our boronate ester) with a halide or pseudo-halide using a palladium catalyst . The boronate ester donates a carbon group to the palladium catalyst, which then transfers it to the halide or pseudo-halide . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key pathway affected by the action of 4-Phenylthiophene-2-boronic acid pinacol ester . This reaction is a type of cross-coupling reaction, which is a fundamental process in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of 4-Phenylthiophene-2-boronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The primary result of the action of 4-Phenylthiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the Suzuki–Miyaura reaction . The molecular and cellular effects of the compound’s action would therefore depend on the nature of these products .

Action Environment

The action, efficacy, and stability of 4-Phenylthiophene-2-boronic acid pinacol ester are influenced by several environmental factors. As mentioned earlier, the compound is susceptible to hydrolysis, particularly at physiological pH . This suggests that its stability and efficacy may be reduced in aqueous environments . Additionally, the Suzuki–Miyaura reaction requires a palladium catalyst , so the presence and availability of this catalyst in the environment would also influence the compound’s action.

Safety and Hazards

While specific safety and hazard information for 4-Phenylthiophene-2-boronic acid pinacol ester was not found, similar compounds such as other boronic esters have been classified as causing eye irritation, skin irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions of research involving 4-Phenylthiophene-2-boronic acid pinacol ester could involve further development of protocols for its use in organic synthesis, particularly in the area of protodeboronation . Additionally, due to its reactivity, it could be used in the development of new chemical reactions .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-13(11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEQUOGEMIDLFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。